molecular formula C9H13ClFN B3210371 2-fluoro-N-methyl Benzeneethanamine HCL CAS No. 1067237-58-4

2-fluoro-N-methyl Benzeneethanamine HCL

Cat. No. B3210371
CAS RN: 1067237-58-4
M. Wt: 189.66 g/mol
InChI Key: AIQYDGJZXRPRFA-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl benzeneethanamine hydrochloride, also known as Benzeneethanamine, 2-fluoro-N-methyl- (9CI), is a chemical compound with the molecular formula C9H12FN.HCL . It is a special chemical provided by world-leading providers .


Synthesis Analysis

The synthesis of benzene derivatives often involves reactions such as acylation and bromination . The order of these reactions can change the products produced. For instance, in the case where two substituents are meta to each other, the effects of a meta directing group must be utilized .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-N-methyl benzeneethanamine hydrochloride is C9H13ClFN . The molecular weight is 189.66 g/mol .


Chemical Reactions Analysis

Benzene derivatives like 2-Fluoro-N-methyl benzeneethanamine hydrochloride undergo various chemical reactions. For instance, benzene can undergo electrophilic aromatic substitution because aromaticity is maintained .


Physical And Chemical Properties Analysis

The boiling point of 2-Fluoro-N-methyl benzeneethanamine hydrochloride is predicted to be 203.5±15.0 °C . The density is predicted to be 1.009±0.06 g/cm3 .

Mechanism of Action

While the exact mechanism of action is unclear, compounds similar to 2-Fluoro-N-methyl benzeneethanamine hydrochloride, such as Methylphenidate, have been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

properties

IUPAC Name

2-(2-fluorophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQYDGJZXRPRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-methyl Benzeneethanamine HCL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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